molecular formula C18H14FN3OS B11615994 5-(4-fluorophenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

5-(4-fluorophenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

Cat. No.: B11615994
M. Wt: 339.4 g/mol
InChI Key: BLGKNKWLFDKEIB-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a triazolothiazinone derivative characterized by a bicyclic core structure combining a triazole ring fused with a thiazinone moiety. The compound features two aromatic substituents: a 4-fluorophenyl group at position 5 and a 4-methylphenyl group at position 2. These substituents are critical in modulating its physicochemical and biological properties. Triazolothiazinones are a promising class of heterocyclic compounds studied for diverse applications, including antimicrobial and anticancer activities, depending on their substitution patterns .

Properties

Molecular Formula

C18H14FN3OS

Molecular Weight

339.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-2-(4-methylphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

InChI

InChI=1S/C18H14FN3OS/c1-11-2-4-13(5-3-11)17-20-18-22(21-17)16(23)10-15(24-18)12-6-8-14(19)9-7-12/h2-9,15H,10H2,1H3

InChI Key

BLGKNKWLFDKEIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)CC(SC3=N2)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with thioamide precursors under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile, and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like recrystallization, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazolothiazine derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

5-(4-fluorophenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Studied for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Positions) Core Structure Reported Activities/Properties References
5-(4-Fluorophenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one (Target) 5: 4-Fluorophenyl; 2: 4-Methylphenyl Triazolo[5,1-b][1,3]thiazin-7-one Hypothesized enhanced metabolic stability and binding affinity (structural inference)
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-5,6-dihydro-7H-triazolo[5,1-b][1,3]thiazin-7-one 2: 4-Chlorophenyl; 5: 3,4-Dimethoxyphenyl Triazolo[5,1-b][1,3]thiazin-7-one Higher polarity due to methoxy groups; potential antimicrobial activity (inferred from class) [1]
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Complex triazole-pyrazole-thiazole hybrid Thiazole-pyrazole-triazole Isostructural with planar conformation; synthesized in high yields (>85%) [2]
1-Methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one Methyl at triazole position Triazolo[4,3-b][1,2,4]triazin-7-one No significant anticancer activity (IC50 > 50 μM) [4]

Key Observations:

Substituent Impact on Bioactivity :

  • The 4-fluorophenyl group in the target compound likely improves metabolic stability and binding interactions compared to the 4-chlorophenyl group in ’s analogue, as fluorine’s electronegativity enhances hydrogen bonding and reduces oxidative metabolism .
  • Methyl groups (e.g., 4-methylphenyl in the target) may confer better pharmacokinetic properties than methoxy groups (e.g., 3,4-dimethoxyphenyl in ), which are prone to demethylation metabolism .

Core Structure Variations: Compounds with a triazolothiazinone core (target and ) differ from triazolotriazinones () in ring size and heteroatom arrangement. The thiazinone’s sulfur atom may enhance lipophilicity, whereas triazinones’ nitrogen-rich structure could improve solubility . Fused thiazole-pyrazole-triazole systems () exhibit planar conformations conducive to crystallographic studies but require complex synthetic routes .

Biological Activity Trends: Triazolothiazinones and related hybrids () are associated with antimicrobial activity, particularly against Gram-positive bacteria (e.g., Bacillus subtilis) .

Hypothesized Advantages of the Target Compound

  • Fluorine vs. Chlorine : The 4-fluorophenyl group may offer better bioavailability than 4-chlorophenyl due to fluorine’s smaller size and stronger electronegativity, reducing steric hindrance and enhancing target binding .
  • Methyl vs.

Biological Activity

5-(4-fluorophenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a complex organic compound belonging to the class of triazolothiazines. Its unique structure includes a fluorophenyl group and a thiazine ring, which contribute to its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. The molecular formula is C19H17FN3OSC_{19}H_{17}FN_3OS, with a molecular weight of approximately 354.42 g/mol. The presence of the fluorine atom in the phenyl group enhances its electronic properties, potentially influencing its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with various receptors, altering cellular signaling pathways.
  • Cellular Disruption : The compound may affect vital cellular functions such as DNA replication and protein synthesis.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of triazolothiazine derivatives. For instance, compounds with similar scaffolds have shown activity against both Gram-positive and Gram-negative bacteria. The presence of the thiazole moiety is often linked to enhanced antimicrobial properties due to its ability to disrupt bacterial cell walls.

CompoundActivity TypeTarget OrganismMIC (µg/mL)
Derivative AAntibacterialS. aureus0.125
Derivative BAntifungalC. albicans0.0625

Anticancer Activity

Research indicates that similar compounds exhibit significant anticancer effects. For example, derivatives containing triazole and thiazole rings have been evaluated for their cytotoxicity against various cancer cell lines.

Cell LineCompound TestedIC50 (µM)
MCF-7Compound X3.44
A-549Compound Y2.48

Study on Antinociceptive Activity

A study assessed the antinociceptive properties of triazolothiazine derivatives using various pain models in mice. The results indicated that certain derivatives significantly reduced pain responses compared to standard analgesics like aspirin.

Study on Anti-inflammatory Effects

Another study focused on evaluating the anti-inflammatory activity of related compounds through COX enzyme inhibition assays. Compounds demonstrated varying degrees of inhibition against COX-1 and COX-2 enzymes.

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